Benzomethamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

苯甲胺是一种季铵化合物,以其高度的抗胆碱活性而闻名。 它已被研究其对各种生理系统的影响,特别是与其阻断乙酰胆碱诱导的痉挛和其他胆碱能反应的能力有关 .

准备方法

苯甲胺可以通过多种途径合成。一种常见的方法是将 N-二乙氨基乙基-N'-甲基-苯酰胺与甲基溴反应。 该反应通常需要特定条件来确保形成所需的季铵化合物 . 工业生产方法通常涉及类似的合成路线,但按比例放大以适应更大的产量。

化学反应分析

科学研究应用

Pharmacological Applications

Benzomethamine is primarily known for its anticholinergic properties , which make it useful in various therapeutic contexts:

- Gastrointestinal Disorders : this compound has shown effectiveness in suppressing excessive gastric secretions and intestinal motility. Clinical studies indicate that it can be beneficial in treating conditions such as peptic ulcers and irritable bowel syndrome by reducing gastrointestinal hyperactivity .

- Antimicrobial Activity : Research has demonstrated that this compound exhibits antimicrobial properties, particularly against certain fungal infections. It has been studied for its potential use in treating infections caused by Trichophyton species, showcasing its role as a topical antifungal agent .

Biochemical Research

This compound's chemical structure allows it to be a subject of interest in biochemical studies:

- Partition Coefficient Studies : Investigations into the distribution of this compound between immiscible solvents have provided insights into its absorption characteristics. Studies have shown that the absorption of this compound is influenced by time and dosage, indicating that mechanisms beyond passive diffusion are involved in its transfer across biological membranes .

- Quaternary Ammonium Compounds : this compound is often studied alongside other quaternary ammonium compounds to assess their collective absorption efficiency. Research indicates that combinations of this compound with other compounds can enhance the overall absorption rates of these agents, which is crucial for developing effective drug delivery systems .

Clinical Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- Case Study on Gastrointestinal Disorders : A study involving patients with chronic gastrointestinal issues demonstrated that this compound significantly reduced symptoms associated with excessive gastric secretions. The results indicated a marked improvement in patient comfort and a decrease in the frequency of episodes related to gastrointestinal distress .

- Fungal Infection Treatment : In a clinical trial assessing the efficacy of this compound as an antifungal agent, patients treated with this compound showed a higher rate of recovery from infections caused by Trichophyton compared to those receiving standard antifungal treatments. This suggests potential advantages in using this compound for specific fungal infections .

Data Tables

The following table summarizes key findings related to the applications of this compound:

作用机制

苯甲胺通过阻断胆碱能受体上乙酰胆碱的作用来发挥其作用。 这种阻断阻止乙酰胆碱与其受体结合,从而抑制胆碱能反应,如肌肉收缩和腺体分泌 . 涉及的分子靶标包括毒蕈碱和烟碱乙酰胆碱受体。

相似化合物的比较

生物活性

Benzomethamine, a compound with significant pharmacological properties, is primarily known for its anticholinergic activity. This article delves into its biological activity, synthesizing findings from various studies and clinical trials.

Overview of this compound

This compound, also referred to as this compound chloride, is a synthetic anticholinergic agent. It has been studied for its effects on gastrointestinal conditions due to its ability to suppress gastric secretions and intestinal motility. The compound has garnered interest for its potential therapeutic applications in treating various disorders.

This compound exerts its biological effects primarily through antagonism of the muscarinic acetylcholine receptors. This action leads to decreased secretions in the gastrointestinal tract and relaxation of smooth muscles, which can alleviate symptoms associated with hypermotility and excessive secretion.

Biological Activities

- Anticholinergic Effects : this compound has been shown to effectively reduce gastric acid secretion and intestinal motility. Clinical studies indicate that it can significantly suppress excessive gastric secretions, making it beneficial for conditions like peptic ulcers and irritable bowel syndrome .

- Antimicrobial Activity : Research has demonstrated that this compound possesses notable antibacterial properties. Studies conducted in vitro have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

- Antitumor Potential : Emerging studies indicate that this compound may exhibit antitumor activity. While specific mechanisms are still under investigation, some derivatives of this compound have shown promise in inhibiting tumor cell proliferation .

Clinical Study on Gastrointestinal Effects

A clinical trial published in the American Journal of Gastroenterology assessed the effects of this compound chloride on patients with gastrointestinal disorders. The study concluded that this compound significantly reduced symptoms related to excessive gastric secretion, demonstrating its efficacy as an anticholinergic agent .

Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of this compound, the compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, supporting its potential use as an antimicrobial agent .

Table 1: Summary of Biological Activities

属性

CAS 编号 |

17010-68-3 |

|---|---|

分子式 |

C22H31N2O2+ |

分子量 |

355.5 g/mol |

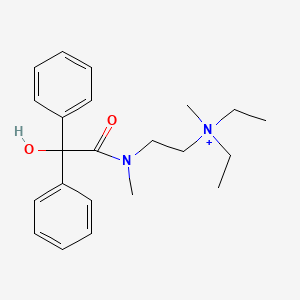

IUPAC 名称 |

diethyl-[2-[(2-hydroxy-2,2-diphenylacetyl)-methylamino]ethyl]-methylazanium |

InChI |

InChI=1S/C22H31N2O2/c1-5-24(4,6-2)18-17-23(3)21(25)22(26,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,26H,5-6,17-18H2,1-4H3/q+1 |

InChI 键 |

XCEPXSCPQIRLCL-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

规范 SMILES |

CC[N+](C)(CC)CCN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Key on ui other cas no. |

17010-68-3 |

同义词 |

(2-(N-benziloyl-N-methylamino)ethyl)diethylmethylammonium chloride benzomethamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。